molecular formula C12H17Cl2NO B1424565 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride CAS No. 1220035-68-6

3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride

Cat. No. B1424565
CAS RN: 1220035-68-6
M. Wt: 262.17 g/mol
InChI Key: NNRPYZHBZQJRQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is C13H19Cl2NO . Its average mass is 276.202 Da and its monoisotopic mass is 275.084381 Da .


Physical And Chemical Properties Analysis

The molecular weight of 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is 262.17 g/mol.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The synthesis and structural analysis of chemical compounds related to 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride, such as paroxetine hydrochloride, a selective serotonin reuptake inhibitor, highlight the compound's significance in pharmaceutical development. The study by Germann, Ma, Han, and Tikhomirova (2013) on paroxetine hydrochloride emphasizes the detailed physicochemical properties, methods of preparation, and analytical techniques for pharmaceutical and biological samples, indicating the compound's utility in developing therapeutic agents (Germann et al., 2013).

Pharmacological Effects

Research on compounds structurally similar to 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride has provided insights into their potential pharmacological applications. For instance, studies on the metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats show promising effects on reducing food intake and weight gain, suggesting its use in obesity treatment (Massicot, Steiner, & Godfroid, 1985).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, the synthesis of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, which involve chemical moieties akin to 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride, demonstrates the compound's relevance in creating new materials with potential applications in various industries. The research conducted by Whelpley et al. (2022) explores the copolymerization of these acrylates with styrene, laying the groundwork for advanced polymer materials (Whelpley et al., 2022).

Bioactive Compound Development

The investigation into halogen-bearing phenolic chalcones and their bis Mannich bases, as studied by Yamali et al. (2016), showcases the bioactive potential of compounds structurally related to 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride. These compounds exhibit cytotoxic and enzyme inhibitory effects, suggesting their utility in developing new medicinal agents (Yamali et al., 2016).

Mechanism of Action

While the exact mechanism of action for 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is not specified in the search results, it is known to be a highly selective serotonin-4 (5-HT4) receptor agonist.

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

3-(2-chloro-4-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRPYZHBZQJRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride

CAS RN

1220035-68-6
Record name Piperidine, 3-(2-chloro-4-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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